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Compound of Interest

Compound Name: 5-Hydroxyindole-2-carboxylic acid

Cat. No.: B556497 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

5-Hydroxyindole-2-carboxylic acid, a significant indole derivative with applications in

biochemical research and as a building block in medicinal chemistry. This document is intended

for researchers, scientists, and professionals in drug development, offering a centralized

resource for its spectral characteristics.

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the

fragmentation patterns of 5-Hydroxyindole-2-carboxylic acid (C₉H₇NO₃, Mol. Wt.: 177.16

g/mol ).

Data Presentation
Table 1: LC-ESI-QTOF Mass Spectrometry Data
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Ionization Mode Precursor Type Precursor m/z
Top 5 Fragment
Ions (m/z)

Positive [M+H]⁺ 178.0499

160.0386, 132.0429,

161.0421, 134.0585,

159.0308

Negative [M-H]⁻ 176.0353

132.0442, 131.0363,

133.0518, 104.0499,

131.6891

Experimental Protocol
Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF)

Mass Spectrometry:

Sample Preparation: A dilute solution of 5-Hydroxyindole-2-carboxylic acid is prepared in

a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile

or methanol, often with a small percentage of formic acid to promote ionization.

Chromatographic Separation: The sample is injected into a liquid chromatography system,

commonly employing a C18 reversed-phase column. A gradient elution is typically used,

starting with a high percentage of aqueous mobile phase and gradually increasing the

organic mobile phase to elute the compound.

Ionization: The eluent from the LC column is introduced into the ESI source. A high voltage is

applied to a nebulizing needle, creating a fine spray of charged droplets. As the solvent

evaporates, the analyte molecules become charged, forming ions such as [M+H]⁺ in positive

ion mode or [M-H]⁻ in negative ion mode.

Mass Analysis: The ions are guided into the mass analyzer. In a QTOF instrument, the

quadrupole can be set to either scan a range of m/z values or to isolate a specific precursor

ion (e.g., m/z 178.05 for [M+H]⁺). The isolated precursor ions are then fragmented in a

collision cell, and the resulting fragment ions are analyzed by the time-of-flight mass

analyzer, which measures their m/z ratios with high resolution and accuracy.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 5-Hydroxyindole-2-carboxylic acid will exhibit characteristic

absorption bands for the O-H, N-H, C=O, and aromatic C=C bonds. While a specific

experimental spectrum is not publicly available without a subscription to spectral databases,

the expected absorption regions are well-established.

Data Presentation
Table 2: Expected Infrared Absorption Bands

Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) Stretching 3300 - 2500 Strong, Very Broad

N-H (Indole) Stretching ~3400 Medium

C-H (Aromatic) Stretching 3100 - 3000 Medium

C=O (Carboxylic Acid) Stretching 1725 - 1700 Strong

C=C (Aromatic) Stretching 1600 - 1450 Medium to Weak

C-O (Carboxylic Acid) Stretching 1320 - 1210 Strong

O-H (Carboxylic Acid) Bending
1440 - 1395 and 950 -

910
Medium, Broad

Experimental Protocol
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method):

Sample Preparation: A small amount of finely ground 5-Hydroxyindole-2-carboxylic acid
(typically 1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide

(KBr) powder in an agate mortar and pestle.

Pellet Formation: The mixture is transferred to a pellet press, and pressure is applied to form

a thin, transparent KBr pellet.
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Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A

background spectrum of the empty sample compartment is first recorded. Then, the

spectrum of the sample is recorded over the mid-IR range (typically 4000-400 cm⁻¹). The

instrument measures the interference pattern of the infrared beam after passing through the

sample and performs a Fourier transform to obtain the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. Although specific, experimentally verified spectra for 5-Hydroxyindole-2-
carboxylic acid are not readily available in the public domain, the chemical shifts can be

predicted based on the analysis of similar structures and known substituent effects on the

indole ring.

Data Presentation
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

H1 (N-H) 11.0 - 12.0 Broad Singlet

H3 ~7.0 Singlet

H4 ~7.5 Doublet

H6 ~6.8 Doublet of Doublets

H7 ~7.3 Doublet

OH (Carboxylic Acid) 12.0 - 13.0 Broad Singlet

OH (Phenolic) 9.0 - 10.0 Broad Singlet

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
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Carbon Predicted Chemical Shift (ppm)

C2 ~138

C3 ~110

C3a ~125

C4 ~115

C5 ~150

C6 ~112

C7 ~122

C7a ~130

C=O ~165

Experimental Protocol
¹H and ¹³C NMR Spectroscopy:

Sample Preparation: Approximately 5-10 mg of 5-Hydroxyindole-2-carboxylic acid is

dissolved in a deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in an NMR tube. A small amount

of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is

tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is "locked" onto

the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a

process called shimming.

Data Acquisition:

¹H NMR: A standard one-pulse experiment is performed. A short radiofrequency pulse

excites the protons, and the resulting free induction decay (FID) signal is recorded.

¹³C NMR: A proton-decoupled experiment is typically run. This involves irradiating the

protons with a broad range of frequencies to remove their coupling to the ¹³C nuclei,

resulting in a spectrum with single lines for each unique carbon. The FID is recorded.
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Data Processing: The acquired FIDs are subjected to a Fourier transform to convert the time-

domain signal into a frequency-domain spectrum. The spectra are then phased, baseline-

corrected, and referenced to the TMS signal (0 ppm).

Visualizations
Experimental Workflow for Spectroscopic Analysis

5-Hydroxyindole-2-carboxylic Acid Sample

Sample Prep for MS
(Dilution)

Sample Prep for IR
(KBr Pellet)

Sample Prep for NMR
(Dissolution in DMSO-d6)

LC-ESI-QTOF MS

FTIR Spectrometer

NMR Spectrometer

Mass Spectrum
(m/z vs. Intensity)

IR Spectrum
(Transmittance vs. Wavenumber)

NMR Spectra
(Intensity vs. Chemical Shift)

Data Analysis and
Structure Elucidation

Click to download full resolution via product page

Caption: General experimental workflow for the spectroscopic analysis of 5-Hydroxyindole-2-
carboxylic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Hydroxyindole-2-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556497#spectroscopic-data-nmr-ir-ms-of-5-
hydroxyindole-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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